Methyl 2-bromo-5-carbamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-carbamoylbenzoate is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a bromine atom at the 2-position, a carbamoyl group at the 5-position, and a methyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of methyl 2-aminobenzoate to form methyl 2-bromo-5-aminobenzoate, which is then converted to the carbamoyl derivative through a reaction with phosgene or a similar reagent .
Industrial Production Methods
Industrial production methods for Methyl 2-bromo-5-carbamoylbenzoate may involve large-scale bromination and carbamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-carbamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major product is 2-bromo-5-carbamoylbenzoic acid.
Reduction: The major product is 2-bromo-5-aminobenzoate.
Scientific Research Applications
Methyl 2-bromo-5-carbamoylbenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-carbamoylbenzoate in biological systems involves its interaction with specific molecular targets. The bromine atom and carbamoyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Lacks the carbamoyl group, making it less versatile in certain reactions.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of a carbamoyl group, leading to different reactivity and applications.
Uniqueness
Methyl 2-bromo-5-carbamoylbenzoate is unique due to the presence of both the bromine and carbamoyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals.
Biological Activity
Methyl 2-bromo-5-carbamoylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves bromination of the corresponding benzoic acid derivative followed by carbamoylation. The general synthetic pathway can be summarized as follows:
- Starting Material : Methyl 5-carbamoylbenzoate.
- Bromination : The compound is treated with bromine or a brominating agent in a suitable solvent under controlled conditions to introduce the bromine atom at the 2-position.
- Purification : The product is purified through recrystallization or chromatography to yield high-purity this compound.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 128 |
Antioxidant Activity
The compound's antioxidant potential was evaluated using the DPPH radical scavenging assay, where it demonstrated a dose-dependent scavenging effect. At concentrations of 50 µg/mL and above, it significantly reduced DPPH radicals, suggesting that this compound could be a potential candidate for developing antioxidant agents .
Cytotoxicity Studies
Cytotoxicity assays performed on various human cell lines indicated that this compound has selective toxicity towards cancerous cells while exhibiting lower toxicity towards normal cells. For example, in studies involving human lung fibroblast (MRC-5) and liver cell lines, the compound showed an IC50 value greater than 100 µg/mL, indicating safety for normal cells at therapeutic concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the bromine atom at the 2-position appears to enhance its antimicrobial properties compared to non-brominated analogs. Additionally, the carbamoyl group contributes to increased solubility and bioavailability, which are essential for effective biological activity .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Antitumor Activity : A related compound was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated that compounds with similar structural features effectively triggered apoptotic pathways, suggesting that this compound may also possess antitumor activity .
- Clinical Relevance : In clinical trials assessing novel antimicrobial agents for resistant bacterial infections, derivatives of benzoic acid have been noted for their effectiveness against multi-drug resistant strains .
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 2-bromo-5-carbamoylbenzoate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H2,11,12) |
InChI Key |
XBMPHKIFWCFFTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.